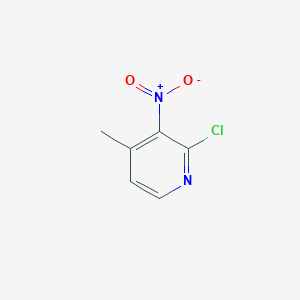

2-Chloro-4-methyl-3-nitropyridine

Übersicht

Beschreibung

2-Chloro-4-methyl-3-nitropyridine is a halogenated heterocyclic compound with the molecular formula C6H5ClN2O2 and a molecular weight of 172.57 g/mol . It is characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a nitro group at the 3-position . This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methyl-3-nitropyridine typically involves the chlorination of 3-nitro-4-methylpyridine-2-one. The process includes the following steps :

Preparation of 3-nitro-4-methylpyridine-2-one: This intermediate is synthesized by reacting 2-nitroacetic acid ethyl ester with 2-bromocrotonaldehyde in the presence of a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at 40-45°C for 5 hours.

Chlorination: The 3-nitro-4-methylpyridine-2-one is then chlorinated using phosphorus oxychloride (POCl3) at 70-75°C for 8 hours.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-4-methyl-3-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, and primary amines are commonly used under basic conditions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for the oxidation of the methyl group.

Major Products:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Chloro-4-methyl-3-nitropyridine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance biological activity, making it a valuable component in drug design. For instance, derivatives of this compound have been synthesized and evaluated for their anticancer properties, demonstrating selective inhibitory effects against specific cancer cell lines such as UO31 renal cancer and MCF-7 breast cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| Compound 13 | UO31 | 96.90 |

| Compound 21 | MCF-7 | 71.42 |

Agricultural Chemicals

In agricultural applications, this compound is utilized in formulating pesticides and herbicides. Its effectiveness in controlling specific pests contributes to improved crop yields. The compound's ability to act selectively against target pests while minimizing harm to beneficial organisms makes it a preferred choice in agrochemical formulations .

Material Science

The compound is also incorporated into the development of specialty polymers and coatings. Its inclusion enhances the durability and resistance of materials to environmental factors, which is essential for various industrial applications. These properties make it suitable for use in protective coatings and advanced materials designed for harsh conditions .

Analytical Chemistry

In analytical chemistry, this compound functions as a reagent in various techniques aimed at detecting and quantifying other compounds. This application is vital for quality control processes in manufacturing, ensuring the purity and efficacy of chemical products .

Research in Organic Chemistry

As a versatile building block, this compound is used extensively in synthetic organic chemistry to create complex molecules. Its role as an intermediate facilitates advancements in chemical research and education, allowing chemists to explore new synthetic pathways and develop innovative chemical entities .

Case Study 1: Synthesis of Anticancer Agents

A study published by NCBI reported the synthesis of novel pyrido[3,4-d]pyrimidine derivatives using this compound as an intermediate. The resulting compounds exhibited promising cytotoxicity against various cancer cell lines, indicating the potential for developing new anticancer therapies .

Case Study 2: Agrochemical Formulations

Research conducted on agrochemical formulations demonstrated that incorporating this compound significantly improved the efficacy of herbicides against resistant weed species. This enhancement led to better crop management outcomes .

Wirkmechanismus

The mechanism of action of 2-Chloro-4-methyl-3-nitropyridine involves its interaction with molecular targets such as enzymes and receptors. For example, as a precursor to NNRTIs, it binds to the reverse transcriptase enzyme of HIV, inhibiting its activity and preventing the replication of the virus . The nitro group and chlorine atom play crucial roles in the binding affinity and specificity of the compound .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-5-methyl-3-nitropyridine

- 2-Chloro-3-methyl-5-nitropyridine

- 2-Amino-4-methyl-3-nitropyridine

Comparison:

- 2-Chloro-5-methyl-3-nitropyridine: Similar structure but with the methyl group at the 5-position instead of the 4-position. This positional isomer may exhibit different reactivity and biological activity .

- 2-Chloro-3-methyl-5-nitropyridine: Another positional isomer with the nitro group at the 5-position. It may have different chemical properties and applications .

- 2-Amino-4-methyl-3-nitropyridine: Contains an amino group instead of a chlorine atom, which significantly alters its chemical reactivity and potential applications .

2-Chloro-4-methyl-3-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

2-Chloro-4-methyl-3-nitropyridine (C6H5ClN2O2), a halogenated heterocyclic compound, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound is primarily recognized for its role as an intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals and agrochemicals.

- Molecular Formula : C6H5ClN2O2

- Molecular Weight : 172.57 g/mol

- CAS Number : 23056-39-5

Antiviral Activity

One of the notable biological activities of this compound is its effectiveness as a precursor in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. This compound interacts directly with the reverse transcriptase enzyme of HIV-1, leading to a reduction in viral load and restoration of immune function in affected individuals .

Anticancer Potential

Recent studies have explored the cytotoxicity of derivatives synthesized from this compound against various cancer cell lines. A significant investigation utilized the National Cancer Institute’s 60 human cancer cell line panel (NCI 60), revealing selective inhibitory effects against breast cancer (MCF-7) and renal cancer (UO31) cell lines. For instance, compounds derived from this nitropyridine exhibited growth inhibition percentages ranging from 60% to 96% at concentrations of 10 µM, indicating promising anticancer properties .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Interaction with Enzymes : The compound's structure allows it to bind effectively to viral enzymes, disrupting their function.

- Cellular Uptake : Its solubility in organic solvents like chloroform and methanol facilitates cellular uptake, enhancing its bioavailability.

- Chemical Reactivity : The presence of both chlorine and nitro groups allows for nucleophilic substitutions, enabling further modifications that can enhance biological activity .

Table 1: Cytotoxicity Data of Derivatives from this compound

| Compound ID | Cell Line | Growth Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Compound 13 | UO31 (Renal) | 96.90 | 10 |

| Compound 21 | MCF-7 (Breast) | 71.42 | 10 |

| Compound 14 | MDA-MB-468 | 60.77 | 10 |

This table summarizes the growth inhibition percentages observed in various cancer cell lines, highlighting the efficacy of specific derivatives synthesized from the parent compound.

Case Study: Synthesis and Evaluation

In a study focused on synthesizing novel pyrido[3,4-d]pyrimidine derivatives from this compound, researchers reported that certain structural modifications led to enhanced selectivity against specific cancer types. The introduction of an amine linker at the C-4 position significantly improved inhibitory activity against renal cancer cells compared to other substituents .

Eigenschaften

IUPAC Name |

2-chloro-4-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHARVUVBTAAPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30323072 | |

| Record name | 2-Chloro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23056-39-5 | |

| Record name | 2-Chloro-4-methyl-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23056-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 402977 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23056-39-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 2-chloro-4-methyl-3-nitropyridine, and how were they investigated in the study?

A1: The provided research paper focuses on a comparative study of this compound and 2-chloro-6-methylpyridine. [] The study primarily utilizes vibrational spectroscopy, conformational analysis, and electronic structure calculations to compare and contrast the two compounds. While it doesn't delve into specific applications of this compound, the study provides crucial information about its structure and behavior.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.